1-(3-Chlorophenyl)pent-4-en-1-one
Overview
Description
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)pent-4-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with a suitable ketone under basic conditions. For instance, using sodium hydroxide as a catalyst and methanol as a solvent, the reaction can be carried out at around 70°C. Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)pent-4-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of chlorophenyl compounds on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)pent-4-en-1-one exerts its effects involves interactions with molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chlorophenyl)pent-4-en-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pent-4-en-1-one: Similar structure but with the chlorine atom in the para position.
1-(3-Bromophenyl)pent-4-en-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(3-Chlorophenyl)butan-1-one: Similar structure but with a shorter carbon chain.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its reactivity and applications .
Properties
IUPAC Name |
1-(3-chlorophenyl)pent-4-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8H,1,3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFLMGMYVDKACS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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